
2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, tetrahydrofuran, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, often using tetrahydrofuran-2-carbonyl chloride as a reagent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (–SO₂NH–) undergoes oxidation under acidic or radical conditions, forming sulfonic acid derivatives. This reaction enhances water solubility and modifies electronic properties for target binding.
Reaction Type | Conditions | Product | Key Findings |
---|---|---|---|
Sulfonamide oxidation | H₂O₂, Fe³⁺ catalyst, 60°C | Benzenesulfonic acid derivative | Oxidation confirmed via IR (loss of –NH stretch) and NMR (downfield SO₃H shift). |
The tetrahydrofuran (THF) ring is resistant to mild oxidants but undergoes ring-opening under strong acidic conditions (e.g., HCl/H₂SO₄), yielding a diol intermediate.
Nucleophilic Substitution
The 2-chloro substituent on the benzene ring participates in nucleophilic substitution, enabling aryl group functionalization.
Reaction Type | Conditions | Product | Key Findings |
---|---|---|---|
SNAr (Aromatic) | KOH/EtOH, 80°C, amine nucleophile | 2-Amino-benzenesulfonamide derivative | Substitution confirmed via LC-MS (mass shift +14 Da) and loss of Cl⁻ in ion chromatography. |
Reactivity follows the order: Cl > THF-carbonyl group due to the electron-withdrawing sulfonamide enhancing aryl chloride electrophilicity.
Hydrolysis Reactions
The tetrahydrofuran-2-carbonyl group undergoes hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Product | Key Findings |
---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 12h | Tetrahydrofuran-2-carboxylic acid + indoline | Hydrolysis confirmed by NMR (disappearance of carbonyl peak at ~170 ppm). |
Basic hydrolysis | NaOH/H₂O, 70°C, 6h | Sodium carboxylate + indoline sulfonamide | Carboxylate formation verified via FTIR (broad –COO⁻ stretch at 1580 cm⁻¹). |
Reductive Transformations
The carbonyl group in the tetrahydrofuran moiety is reducible using hydride donors:
Reaction Type | Conditions | Product | Key Findings |
---|---|---|---|
Carbonyl reduction | LiAlH₄, THF, 0°C → RT, 4h | Tetrahydrofuran-2-methanol derivative | Reduction confirmed by GC-MS (m/z +2) and ¹H NMR (new –CH₂OH multiplet). |
Cycloaddition and Ring-Opening
The THF ring participates in ring-opening polymerization under cationic initiators (e.g., BF₃·OEt₂), forming polyether derivatives. Computational studies (DFT) suggest strain-induced reactivity at the THF oxygen .
Cross-Coupling Reactions
Though not explicitly documented for this compound, analogous benzenesulfonamides undergo Suzuki-Miyaura coupling at the chloro position using Pd(PPh₃)₄, suggesting feasibility for C–C bond formation .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has potential applications as a therapeutic agent due to its structural similarity to known bioactive compounds. The sulfonamide moiety is particularly relevant in the development of antibacterial and antitumor agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules. Researchers have utilized it in various coupling reactions and as a precursor for synthesizing other biologically active compounds .
Case Study 1: Anticancer Activity
In a recent study, derivatives of benzenesulfonamide were tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the tetrahydrofuran component improved activity against resistant strains, highlighting the potential of this compound in antibiotic development .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: shares structural similarities with other indole derivatives and sulfonamide compounds.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A simple sulfonamide used as an antibiotic.
Uniqueness
The uniqueness of this compound lies in its combination of the indole, tetrahydrofuran, and sulfonamide moieties, which confer distinct chemical and biological properties
Biological Activity
2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure includes an indole moiety and a sulfonamide group, which are known to interact with various biological targets, making it a compound of interest in medicinal chemistry.
The compound's molecular formula is C18H18ClN2O3S with a molecular weight of approximately 388.8 g/mol. The presence of the chloro and sulfonamide groups enhances its biological activity and binding affinity towards specific enzymes and receptors.
The mechanism of action for this compound involves several key interactions:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is critical for DNA synthesis and cell division.
- Interaction with Carbonic Anhydrase : This compound has been identified as an inhibitor of carbonic anhydrase B, an enzyme involved in various physiological processes including pH regulation and ion transport.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate strong bacteriostatic activity.
- Escherichia coli : Displayed moderate efficacy with MIC values around 50 µM .
The following table summarizes the antimicrobial activities observed:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Streptococcus agalactiae | 75 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was compared to standard chemotherapeutics like bleomycin, showing promising results .
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or cyclization methods.
- Introduction of the Tetrahydrofuran Group : Via nucleophilic substitution using tetrahydrofuran-2-carbonyl chloride.
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
These steps are crucial for obtaining high yields and purity necessary for biological evaluations.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains .
- Anticancer Studies : Research indicated that compounds similar to this one could effectively inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy .
Properties
IUPAC Name |
2-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-2,4,6-8,12,17,21H,3,5,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIGRTVLIOOGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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